Thorium nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in alcohols, ketones, ethers, esters

Sol in water, alc.

Synonyms

Canonical SMILES

- Nuclear fuel research: Thorium-based fuels are being investigated as a potential alternative to conventional uranium-based fuels in nuclear reactors. Thorium offers several potential advantages, including:

- Abundance: Thorium is significantly more abundant in the Earth's crust than uranium.

- Reduced waste: Thorium-based fuels produce less long-lived radioactive waste compared to uranium fuels.

- Improved safety: Thorium-based fuels are generally considered to be less susceptible to meltdowns in the event of an accident.

Thorium nitrate serves as a starting material for the production of thorium dioxide (ThO2), a key component of many potential thorium-based fuel designs.

Catalyst in Organic Synthesis

Thorium nitrate can act as a Lewis acid catalyst in specific organic synthesis reactions. Lewis acids are electron-pair acceptors that can activate molecules and facilitate various chemical transformations. Thorium nitrate has been shown to be effective in reactions like:

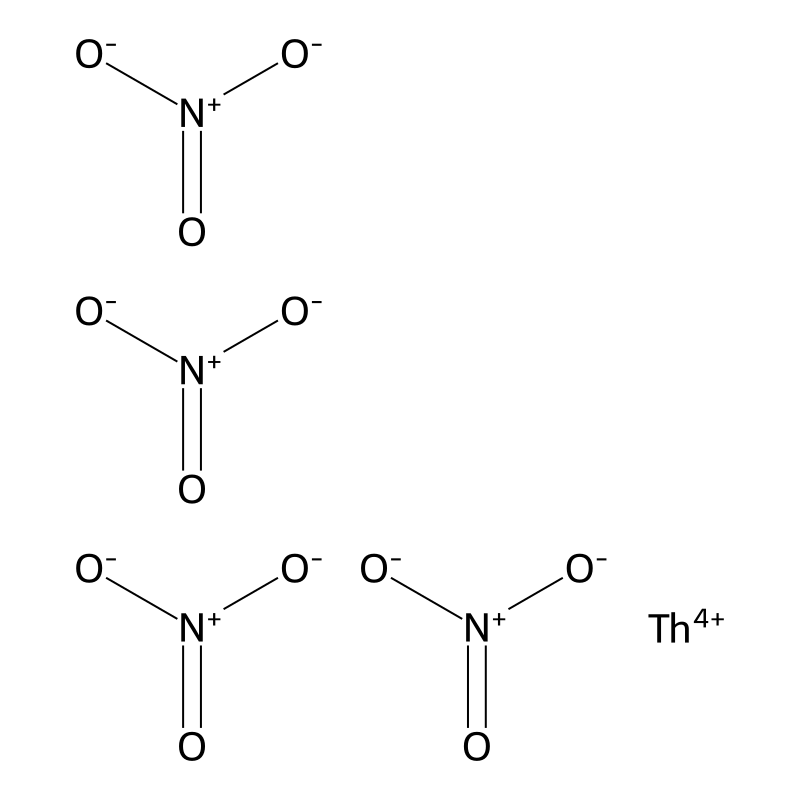

Thorium nitrate is a chemical compound with the formula Th(NO₃)₄, primarily existing as a tetrahydrate (Th(NO₃)₄·4H₂O). It appears as a white, crystalline solid that is highly soluble in water and exhibits slightly deliquescent properties, meaning it can absorb moisture from the air. The compound is notable for its high density, approximately 4.4 g/cm³, and its molecular weight of 480.06 g/mol, with a composition of about 48.34% thorium, 39.99% oxygen, and 11.67% nitrogen .

Thorium itself is a radioactive element, and thus thorium nitrate is also classified as radioactive. Its handling requires adherence to safety protocols due to potential health risks associated with radiation exposure.

- Radioactivity: Thorium is a weakly radioactive element that emits alpha particles. Inhalation or ingestion of Th(NO3)4 poses a significant health risk due to internal alpha irradiation, which can damage cells and potentially lead to cancer [].

- Toxicity: Thorium nitrate is also toxic upon contact with skin or eyes, causing irritation. Chronic exposure can affect the lungs, kidneys, and liver [].

- Flammability: Not flammable but can react with flammable materials [].

This reaction highlights its ability to form thorium nitrate from its hydroxide precursor. Additionally, thorium nitrate can react with hydrogen peroxide to form thorium peroxynitrate:

The compound can also decompose at elevated temperatures (above 470 °C), yielding thorium dioxide (ThO₂) and nitrogen oxides .

The biological activity of thorium nitrate is primarily linked to its radioactivity. Thorium isotopes are known to have long half-lives and can pose health risks upon exposure, particularly through inhalation or ingestion. Studies indicate that thorium compounds can accumulate in biological tissues, leading to potential toxicity and carcinogenic effects over prolonged exposure periods .

Due to these risks, thorium nitrate's use in laboratory and industrial settings is regulated, and safety measures are essential during handling.

Thorium nitrate can be synthesized through several methods:

- Dissolution Method: The most common method involves dissolving thorium hydroxide in concentrated nitric acid.

- Electrolysis: Thorium nitrates can also be prepared via electrolysis of solutions containing thorium salts .

- Recrystallization: Thorium nitrate tetrahydrate can be obtained by recrystallizing from aqueous solutions under controlled conditions.

Each synthesis method may yield different hydrates of thorium nitrate, including the tetrahydrate and pentahydrate forms .

Thorium nitrate has several applications across various fields:

- Nuclear Fuel: It serves as a precursor for extracting thorium for use in nuclear reactors, where it is considered a potential alternative to uranium due to its ability to produce less long-lived radioactive waste .

- Catalyst: The compound acts as a catalyst in organic synthesis reactions such as Friedel-Crafts acylation and alkylation processes .

- Research: It is utilized in laboratories for synthesizing other thorium compounds and materials for research purposes .

- Luminescent Materials: Historically, it has been used in creating luminescent materials for radiation detection applications .

Interaction studies involving thorium nitrate focus on its reactivity with other compounds and its behavior in biological systems. Research indicates that thorium nitrate interacts with various organic compounds and metal ions, influencing reaction pathways in organic synthesis . Furthermore, studies on its biological interactions reveal significant concerns regarding its accumulation in biological tissues and the subsequent health implications due to its radioactivity.

Thorium nitrate shares similarities with several other compounds containing thorium or related elements. Here are some comparable compounds:

| Compound | Formula | Properties |

|---|---|---|

| Thorium Dioxide | ThO₂ | Stable oxide form of thorium; used in ceramics |

| Uranium Nitrate | U(NO₃)₄ | Similar structure; used in nuclear fuel applications |

| Zirconium Nitrate | Zr(NO₃)₄ | Comparable properties; utilized in similar applications |

| Cerium Nitrate | Ce(NO₃)₄ | Acts similarly as a catalyst; used in various reactions |

Uniqueness of Thorium Nitrate: Unlike uranium or zirconium nitrates, thorium nitrate is particularly notable for its potential use as a nuclear fuel source due to the abundance of thorium compared to uranium. Additionally, the radiological properties of thorium make it distinct in terms of safety regulations and handling requirements .

The industrial production of thorium nitrate primarily begins with the processing of thorium-bearing minerals, with monazite being the most significant commercial source [2] [3]. Monazite, a phosphate mineral containing thorium and rare earth elements, undergoes acid digestion as the initial step in thorium extraction and subsequent conversion to thorium nitrate [2].

The acid digestion process involves treating crushed monazite with concentrated acids under controlled conditions to solubilize thorium and other elements [9]. Sulfuric acid is commonly employed in industrial settings, though nitric and hydrochloric acids are also utilized depending on specific process requirements [9] [7]. The digestion typically occurs at elevated temperatures between 150-200°C, with reaction times varying from 4 to 12 hours depending on the mineral composition and acid concentration [2] [7].

Following acid digestion, the resulting solution undergoes a series of purification steps to isolate thorium from other elements, particularly rare earth elements and uranium [7]. Solvent extraction represents the predominant industrial purification method, with tributyl phosphate (TBP) in kerosene being the most widely employed extractant system [7] [9]. The extraction efficiency is significantly influenced by nitric acid concentration, with optimal thorium extraction occurring in the 2-4 M nitric acid range [7].

| Extraction Parameter | Optimal Range | Effect on Thorium Recovery |

|---|---|---|

| Nitric acid concentration | 2-4 M | Enhances thorium extraction efficiency |

| TBP concentration in kerosene | 30% (v/v) | Provides optimal loading capacity |

| Organic/aqueous ratio | 1:1 to 1:3 | Affects extraction equilibrium |

| Contact time | 10-15 minutes | Ensures complete phase transfer |

| Temperature | 20-30°C | Higher temperatures reduce extraction efficiency |

Table 1: Key parameters affecting thorium extraction efficiency in industrial processing [7] [9]

The purification process typically involves multiple extraction stages to achieve high thorium purity [7]. Research findings indicate that three extraction stages followed by three stripping stages can achieve thorium purification of approximately 91% using TBP as the extractant [7]. Alternative extractants such as Aliquat-336 have demonstrated higher extraction efficiencies (95.47% compared to 89.02% with TBP) but lower stripping efficiencies with water as the stripping agent [7].

Following solvent extraction, thorium is typically precipitated as thorium hydroxide or thorium oxalate [3] [10]. The precipitate is then dissolved in nitric acid to form thorium nitrate solution, which undergoes crystallization under controlled conditions to produce thorium nitrate hydrate [3] [10]. The industrial production capacity for thorium nitrate varies by facility, with some operations capable of producing up to 150 metric tons per year [21].

Laboratory-Scale Preparation Routes

Several laboratory-scale methods exist for the preparation of thorium nitrate, offering alternatives to the industrial processes for research and specialized applications [3] . The most direct laboratory preparation route involves the reaction of thorium hydroxide with nitric acid according to the following reaction [3]:

Th(OH)₄ + 4HNO₃ + 3H₂O → Th(NO₃)₄ + 5H₂O

This straightforward synthesis requires precise control of nitric acid concentration and reaction temperature to ensure complete conversion and minimize hydrolysis of the resulting thorium nitrate [3] . The reaction is typically conducted at room temperature or with mild heating (30-50°C), with thorium hydroxide gradually added to the nitric acid solution under continuous stirring .

An alternative laboratory preparation method involves electrochemical synthesis, wherein thorium metal undergoes anodic oxidation in appropriate electrolyte media [14] [8]. Research has demonstrated successful electrochemical oxidation of thorium in either nitric acid/tri-n-butyl phosphate or dinitrogen tetroxide/ethyl acetate/acetonitrile media to produce non-aqueous solutions of thorium nitrate species [14] [8]. This approach offers advantages for preparing anhydrous or specific coordination complexes of thorium nitrate [8].

| Preparation Method | Starting Material | Reaction Medium | Key Advantages |

|---|---|---|---|

| Direct synthesis | Thorium hydroxide | Nitric acid | Simplicity, high yield |

| Electrochemical oxidation | Thorium metal | HNO₃/TBP or N₂O₄/EtOAc/CH₃CN | Control over hydration state |

| Thorium peroxide route | Thorium solutions | H₂O₂, then HNO₃ | High purity product |

| Thorium sulfate conversion | Thorium sulfate | Various intermediates | Alternative when starting with sulfate |

Table 2: Comparison of laboratory-scale preparation routes for thorium nitrate [3] [8] [14] [6]

The thorium peroxide route represents another laboratory-scale preparation method, particularly valuable for producing high-purity thorium nitrate [6]. This process involves precipitating thorium peroxide from thorium-containing solutions using hydrogen peroxide, followed by filtration, washing, and dissolution in nitric acid [6]. Research has demonstrated that this method can yield thorium nitrate with purity levels exceeding 99.5% thorium oxide equivalent, with very low levels of rare earth element impurities [6].

For laboratory settings where thorium sulfate is the available starting material, conversion to thorium nitrate can be achieved through intermediate precipitation steps [6] [15]. This typically involves dissolving thorium sulfate in water, precipitating thorium as hydroxide or peroxide, and then dissolving the precipitate in nitric acid to form thorium nitrate [6] [15]. While more complex than direct synthesis from thorium hydroxide, this route provides flexibility when different thorium compounds serve as starting materials [15].

Hydrate Control Through Crystallization Conditions

Thorium nitrate forms several hydrates, with the crystallization conditions significantly influencing the hydration state of the final product [3] . Control over the hydration state is crucial for applications requiring specific thorium nitrate forms, and research has established clear relationships between crystallization parameters and resulting hydrates [3].

The pentahydrate (Th(NO₃)₄·5H₂O) represents the most common form of thorium nitrate and crystallizes from dilute nitric acid solutions [3] . This hydrate forms orthorhombic crystals with unit cell dimensions of a=11.191 Å, b=22.889 Å, and c=10.579 Å [3]. In the pentahydrate structure, each thorium atom connects to four bidentate nitrate groups and three water molecules, resulting in eleven-coordination for the thorium center [3]. The remaining two water molecules participate in the crystal structure through hydrogen bonding to other water molecules or nitrate groups [3].

| Hydrate Form | Crystallization Conditions | Structural Features | Physical Properties |

|---|---|---|---|

| Pentahydrate (Th(NO₃)₄·5H₂O) | Dilute nitric acid solution | Orthorhombic system, 11-coordinated Th | Density: 2.80 g/cm³, Clear colorless crystals |

| Tetrahydrate (Th(NO₃)₄·4H₂O) | 4-59% nitric acid solution | 12-coordinated Th with four bidentate nitrate groups | Forms when crystallized from stronger acid solutions |

| Anhydrous (Th(NO₃)₄) | Cannot be obtained by direct crystallization | Covalently bound structure | Melting point: 55°C, Highly hygroscopic |

Table 3: Crystallization conditions and properties of thorium nitrate hydrates [3] [19]

The tetrahydrate form (Th(NO₃)₄·4H₂O) crystallizes from stronger nitric acid solutions, with research demonstrating that nitric acid concentrations between 4% and 59% favor tetrahydrate formation [3] . In this hydrate, the thorium atom exhibits 12-coordination, with four bidentate nitrate groups and four water molecules attached to each thorium atom [3]. The tetrahydrate represents an important intermediate form for certain applications and can be reliably produced through controlled crystallization conditions .

Research has clarified that while various hydrates have been reported historically, only the tetrahydrate and pentahydrate actually exist as true hydrates [3] . What has been previously described as a hexahydrate, crystallized from neutral solutions, is likely a basic salt rather than a true hexahydrate [3]. This distinction highlights the importance of precise crystallization control and thorough characterization of the resulting products .

Temperature plays a critical role in controlling hydration state during crystallization [19]. Lower temperatures (0-10°C) typically favor higher hydration states, while elevated temperatures promote the formation of lower hydrates . Additionally, the rate of cooling during crystallization influences crystal size and morphology, with slower cooling generally producing larger, more uniform crystals [19].

Anhydrous Thorium Nitrate Synthesis via Thermal Decomposition

Anhydrous thorium nitrate cannot be obtained directly through crystallization from aqueous solutions, necessitating alternative synthesis approaches [3] [8]. Thermal decomposition represents the primary method for producing anhydrous thorium nitrate, though the process requires precise control to prevent further decomposition to thorium oxide [3] [5].

The synthesis of anhydrous thorium nitrate via thermal decomposition typically begins with the preparation of Th(NO₃)₄·2N₂O₅, which undergoes controlled thermal treatment [3] [8]. Research has established that decomposition at temperatures between 150-160°C yields anhydrous thorium nitrate [3]. This narrow temperature window is critical, as higher temperatures lead to further decomposition and formation of thorium oxide [5].

| Decomposition Temperature (°C) | Primary Products | Observations |

|---|---|---|

| 110-130 | Loss of hydration water | Initial dehydration stage |

| 150-160 | Anhydrous Th(NO₃)₄ | Optimal range for anhydrous nitrate formation |

| 200-400 | ThO₂, NOₓ gases | Further decomposition to oxide |

| >500 | Complete conversion to ThO₂ | Total decomposition of nitrate structure |

Table 4: Thermal decomposition stages of thorium nitrate hydrates [3] [5] [19]

An alternative approach for anhydrous thorium nitrate synthesis involves dissolving thorium chloride (ThCl₄) in ethyl acetate/dinitrogen tetroxide, followed by thermal decomposition of the resulting N₂O₄ adduct [8]. This method avoids the intermediate hydrate stages but requires handling reactive dinitrogen tetroxide and careful control of reaction conditions [8].

Research on the thermal decomposition kinetics of metal nitrates provides insight into the thorium nitrate decomposition process [20]. While specific studies on thorium nitrate are limited, analogous investigations of other metal nitrates suggest that the decomposition follows the Avrami-Erofeev kinetic model, with activation energies typically in the range of 80-100 kJ/mol [20]. The decomposition process generally involves the release of nitrogen dioxide and oxygen, with the formation of intermediate oxonitrate species before complete conversion to the oxide [20].

The anhydrous thorium nitrate produced through thermal decomposition is a white, highly hygroscopic substance with a relatively low melting point of approximately 55°C [3] [19]. Its covalent bonding character distinguishes it from the more ionic hydrated forms, influencing its reactivity and handling properties [19]. Due to its extreme hygroscopicity, anhydrous thorium nitrate requires storage under strictly anhydrous conditions, typically in sealed containers under dry inert atmospheres [19].

Color/Form

White, crystalline mass

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 65 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 63 of 65 companies with hazard statement code(s):;

H272 (68.25%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (68.25%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (68.25%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (68.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (98.41%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (61.9%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant;Health Hazard;Environmental Hazard

Other CAS

13823-29-5

Associated Chemicals

Wikipedia

Biological Half Life

Methods of Manufacturing

Nitric acid dissolves thorium hydroxide yielding thorium nitrate. Depending on acidity, the pentahydrate, tetrahydrate, or the addition product, Th(NO3)4.2N2O5 may crystallize. If the nitrogen oxides are removed from the latter cmpd, /unstable/ anhydrous nitrate is obtained.

General Manufacturing Information

Government stocks of thorium nitrate in the National Defense Stockpile were 3,216,828 kg (7,091,891 lbs) on December 31, 1998.

Storage Conditions

KEEP WELL CLOSED. /THORIUM NITRATE TETRAHYDRATE/

During transport: Storage temperature: ambient; Venting: open; Stability: stable /Thorium nitrate tetrahydrate/